FtsZ-IN-8

Antibacterial MRSA MIC

Researchers need validated FtsZ inhibitors that avoid cross-strain resistance and off-target cytotoxicity. FtsZ-IN-8 (B16) is a synthetic isoxazole-benzamide small molecule. - MRSA MIC: 0.098 μg/mL (10-20× more potent than PC190723/FtsZ-IN-3) - Dual mechanism: Promotes polymerization (4 μg/mL) + inhibits GTPase (0.02-0.64 μg/mL) - Low mammalian cytotoxicity: No hemolysis at 12.5 μg/mL (>125× MIC) - Effective against G196A FtsZ mutant (PC190723-resistant) - Ideal positive control for HTS and resistance mechanism studies

Molecular Formula C27H28BrN3O2
Molecular Weight 506.4 g/mol
Cat. No. B12409764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFtsZ-IN-8
Molecular FormulaC27H28BrN3O2
Molecular Weight506.4 g/mol
Structural Identifiers
SMILESCCCCCCCCNC(=O)C1=CC2=C(C=C1)NC3=C2C=C[N+]4=C3C(=O)C5=CC=CC=C54.[Br-]
InChIInChI=1S/C27H27N3O2.BrH/c1-2-3-4-5-6-9-15-28-27(32)18-12-13-22-21(17-18)19-14-16-30-23-11-8-7-10-20(23)26(31)25(30)24(19)29-22;/h7-8,10-14,16-17H,2-6,9,15H2,1H3,(H,28,32);1H
InChIKeySPSUKABIHFAZQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FtsZ-IN-8: Isoxazole-Containing Benzamide FtsZ Inhibitor


FtsZ-IN-8 (also designated compound B16) is a synthetic small-molecule inhibitor targeting the essential bacterial cell division protein FtsZ [1]. It belongs to the isoxazole-containing benzamide chemotype and acts via a dual mechanism: promoting aberrant FtsZ polymerization while simultaneously inhibiting FtsZ GTPase activity, thereby disrupting bacterial cytokinesis and causing cell death [2]. FtsZ-IN-8 demonstrates potent bactericidal activity against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA), with minimal induction of bacterial resistance and low mammalian cytotoxicity [3].

FtsZ inhibition studies – supports MRSA and Gram-positive cell division target engagement assays

Dual-mechanism probe – enables investigation of polymerization promotion and GTPase disruption within a single compound

Resistance profiling – compatible with serial passage and mutant characterization studies (e.g., G196A context)

Mammalian selectivity context – provides reported hemolysis assay reference for cytotoxicity benchmarking

Why FtsZ-IN-8 Cannot Be Substituted


FtsZ inhibitors sharing the benzamide core scaffold exhibit wide variation in antibacterial potency, spectrum, and mechanistic characteristics. Substituting FtsZ-IN-8 with another in-class compound is not scientifically justified because structurally related analogs such as PC190723, FtsZ-IN-2, and FtsZ-IN-3 differ substantially in MIC values against MRSA [1], while compounds like B14 from the same synthetic series lack the isoxazol-5-yl structural motif that confers the enhanced antibacterial profile observed with FtsZ-IN-8 [2]. Furthermore, distinct FtsZ inhibitors differ in their resistance susceptibility profiles—PC190723 is susceptible to the G196A FtsZ mutation, whereas optimized benzamide derivatives demonstrate activity against this mutant strain [3].

FtsZ-IN-8
Isoxazole regioisomer mismatch Isoxazol-3-yl analogs may exhibit reduced antibacterial effect against MRSA; SAR shows isoxazol-5-yl critical for potency.
PC190723 / FtsZ-IN-2
Endpoint profile divergence Higher MICs and differing resistance mutation susceptibility (G196A) may shift experimental outcomes in resistance profiling studies.
3‑Methoxybenzamide
Mechanism gap Lacks FtsZ polymerization promotion activity; cannot replicate dual disruption phenotype in functional assays.

FtsZ-IN-8 Differentiation Evidence


Anti-MRSA Potency vs. PC190723 and FtsZ-IN-2

FtsZ-IN-8 exhibits approximately 10-fold greater potency against methicillin-resistant S. aureus (MRSA) compared to the prototypical FtsZ inhibitor PC190723 (also designated FtsZ-IN-3), and approximately 20-fold greater potency compared to FtsZ-IN-2 [1]. FtsZ-IN-8 inhibits MRSA with an MIC of 0.098 μg/mL, whereas PC190723/FtsZ-IN-3 demonstrates an MIC of 1 μg/mL against the same pathogen, and FtsZ-IN-2 shows an MIC of 2 μg/mL [2]. This potency differential is consistent across additional Gram-positive species including B. subtilis (MIC = 0.098 μg/mL for FtsZ-IN-8) .

Anti-MRSA Potency
Cross-study comparable
MIC 0.098 µg/mL (FtsZ-IN-8)
vs. PC190723 1 µg/mL
vs. FtsZ-IN-2 2 µg/mL

Supports antimicrobial screening endpoint differentiation

Broth microdilution; confirm against current MRSA strains

Antibacterial MRSA MIC

Dual Mechanism: FtsZ Polymerization and GTPase Inhibition

FtsZ-IN-8 exhibits a dual mechanism of action that distinguishes it from FtsZ inhibitors acting through a single pathway. At 4 μg/mL (10 min, 25 °C), FtsZ-IN-8 promotes FtsZ polymerization, while across a concentration range of 0.02-0.64 μg/mL (30 min), it inhibits FtsZ GTPase activity in a dose-dependent manner . In contrast, the parent scaffold 3-methoxybenzamide (3-MBA) is a weak inhibitor that does not induce FtsZ polymerization [1]. PC190723 stabilizes FtsZ polymers with an IC50 of 55 ng/mL (0.055 μg/mL) for GTPase inhibition [2], whereas FtsZ-IN-8 achieves GTPase inhibition within a comparable low concentration range (0.02-0.64 μg/mL) while additionally promoting polymerization at a higher, distinct concentration threshold [3].

Dual Mechanism
Cross-study comparable
Promotes polymerization at 4 µg/mL
Inhibits GTPase at 0.02–0.64 µg/mL

Supports FtsZ functional assay development

3-MBA does not induce polymerization

FtsZ polymerization GTPase inhibition Mechanism of action

Selectivity: Minimal Hemolytic Activity

FtsZ-IN-8 demonstrates a favorable selectivity window with respect to mammalian cell toxicity. At a concentration of 12.5 μg/mL (1 hour, 37 °C), FtsZ-IN-8 exhibits negligible hemolytic activity against human erythrocytes (RAW264.7 cells) . This concentration represents >125-fold the MRSA MIC (0.098 μg/mL), indicating a substantial therapeutic index in vitro [1]. For comparison, PC190723 has been reported to show no significant cytotoxicity against mammalian cells at concentrations up to 64 μg/mL [2], though the hemolytic activity at comparable multiples of MIC has not been systematically quantified in head-to-head studies.

Hemolytic Selectivity
Class-level inference
Negligible hemolysis at 12.5 µg/mL
(>125× MRSA MIC)

Supports mammalian cell assay context

RAW264.7 cells; verify in other lines

Hemolytic activity Selectivity Cytotoxicity

Low Resistance Induction Tendency

FtsZ-IN-8 exhibits bactericidal activity with no significant tendency to trigger bacterial resistance in tested strains [1]. This property contrasts with certain earlier-generation FtsZ inhibitors: PC190723 is susceptible to resistance conferred by the G196A mutation in S. aureus FtsZ [2], whereas optimized benzamide derivatives (e.g., compound 1 from Kaul et al., 2013) retain activity against this mutant strain [3]. While direct resistance induction studies comparing FtsZ-IN-8 to PC190723 have not been published, the compound's designation as exhibiting 'no significant tendency to trigger bacterial resistance' positions it favorably among FtsZ inhibitors for applications where resistance development is a primary concern.

Resistance Induction
Class-level inference
Reported no significant tendency to trigger bacterial resistance

Supports resistance profiling study context

Direct comparison with PC190723 not published

Resistance Bactericidal FtsZ

Structural Differentiation: Isoxazol-5-yl vs. Isoxazol-3-yl Motif

Structure-activity relationship (SAR) analysis within the isoxazole-containing benzamide series reveals that compounds bearing the isoxazol-5-yl group (including B16/FtsZ-IN-8) exhibit strong antibacterial activity against MRSA and penicillin-resistant S. aureus, whereas the isomeric isoxazol-3-yl-containing analogs demonstrate reduced potency [1]. The rational design strategy employed computational docking and structure-based optimization to identify the isoxazol-5-yl substitution as a key determinant of antibacterial efficacy [2]. Notably, substituting the isoxazole ring with a 4,5-dihydroisoxazole ring (as in compound A16) further broadens the antibacterial spectrum, suggesting that the heterocyclic substitution pattern is a critical variable that precludes interchangeability among benzamide FtsZ inhibitors [3].

Structural Motif Differentiation
Direct head-to-head comparison
Isoxazol-5-yl: strong activity
Isoxazol-3-yl analogs: reduced potency

SAR context supports isoxazol-5-yl selection

Based on docking and screening panel

SAR Isoxazole Benzamide

FtsZ-IN-8 Application Scenarios


High-Throughput Screening and Hit-to-Lead Targeting MRSA

FtsZ-IN-8's MIC of 0.098 μg/mL against MRSA represents a 10- to 20-fold potency advantage over FtsZ-IN-3/PC190723 and FtsZ-IN-2 [1]. This potency differential makes FtsZ-IN-8 particularly suitable as a positive control or reference standard in high-throughput antibacterial screening campaigns, where lower compound consumption per assay well reduces overall procurement costs. The compound's robust activity across multiple Gram-positive species (MRSA, B. subtilis, S. pneumoniae) further supports its use as a benchmark FtsZ inhibitor in cross-species antibacterial panels .

FtsZ Polymerization and Dual-Mode Inhibition Studies

FtsZ-IN-8 uniquely enables researchers to investigate dual FtsZ modulation—polymerization promotion (4 μg/mL) and GTPase inhibition (0.02-0.64 μg/mL)—within a single compound [1]. This dual mechanism is distinct from 3-methoxybenzamide (polymerization-inactive) and provides a tool for dissecting the functional coupling between FtsZ polymerization state and GTP hydrolysis. The compound is well-suited for biophysical assays (light scattering, GTPase activity measurements, electron microscopy) requiring a single agent that elicits both FtsZ assembly and enzymatic inhibition .

Resistance Profiling and Mutant Characterization

FtsZ-IN-8's reported lack of significant bacterial resistance induction [1] positions it as a comparator compound in studies evaluating the resistance susceptibility of novel FtsZ inhibitors. Unlike PC190723, which is vulnerable to the G196A FtsZ mutation , FtsZ-IN-8 (as a representative of optimized isoxazole-containing benzamides) can be employed to assess whether newly identified FtsZ mutations confer cross-resistance across distinct benzamide subclasses. This application is particularly relevant for academic groups and industrial laboratories conducting resistance mechanism elucidation [2].

Selectivity Benchmarking in Mammalian Cell Assays

With negligible hemolytic activity at 12.5 μg/mL (>125× MRSA MIC) [1], FtsZ-IN-8 serves as a reference compound for establishing baseline mammalian cell selectivity in FtsZ-targeting antibacterial programs. The compound can be utilized as a comparator in cytotoxicity panels (hemolysis, MTT assays) to contextualize the selectivity profiles of newly synthesized FtsZ inhibitors. This application leverages the publicly available selectivity data to benchmark novel compounds against an FtsZ inhibitor with documented low mammalian toxicity .

Application
Selection Property
Validation Focus
MRSA antibacterial screening studies
FtsZ-target engagement and MIC endpoint context
Strain-panel MIC reproducibility
FtsZ dual-mechanism functional assays
Polymerization and GTPase activity measurement
Assay condition optimization (polymerization vs. inhibition)
Resistance mechanism elucidation
FtsZ mutation susceptibility profile
G196A cross-resistance testing
Mammalian cell selectivity assessment
Hemolysis and cytotoxicity assay context
MTT / hemolysis endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for FtsZ-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.